Desfluoro Nebivolol

Übersicht

Beschreibung

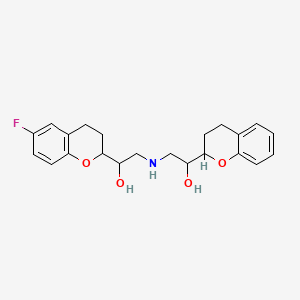

Desfluoro Nebivolol is an impurity standard of Nebivolol . Nebivolol is a medication used to treat high blood pressure (hypertension) and certain heart conditions . It belongs to a class of drugs known as beta-blockers .

Synthesis Analysis

The synthesis of Nebivolol involves a novel process comprised of a reduced number of high-yield steps, characterized by the enzymatic resolution of the chroman ester precursor . The starting chromanyl ester is treated with a stereoselective enzyme belonging to the family of esterases, obtainable from the microorganism Ophiostoma novo-ulmi .

Molecular Structure Analysis

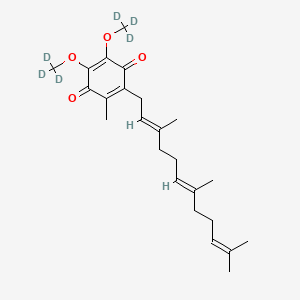

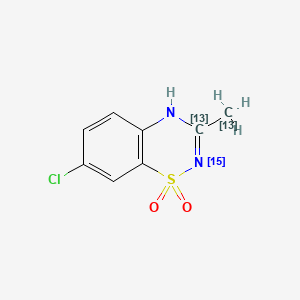

The molecular formula of Desfluoro Nebivolol is C22H26FNO4 . Its molecular weight is 387.44 . The chemical name is alpha-[[[2-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol .

Physical And Chemical Properties Analysis

Desfluoro Nebivolol has a molecular weight of 387.44 . Its physical properties include a boiling point of 598.0±50.0 °C (Predicted), a density of 1.268±0.06 g/cm3 (Predicted), and slight solubility in DMSO and Methanol .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutics

- Application : Development of oral tablets of Nebivolol with improved dissolution properties .

- Method : The researchers used cyclodextrin (CD) complexation to improve the low solubility/dissolution properties of Nebivolol, which is the main reason behind its poor/variable oral bioavailability . Solid drug-SBEβCD systems were prepared by different methods and characterized for solid-state and dissolution properties .

- Results : The developed tablets allowed achieving 100% dissolved drug at 60 min, compared to 66% and 64% obtained, respectively, with a reference tablet without CD and a commercial tablet .

-

Analytical Chemistry

- Application : Development and validation of reverse phase-high-performance liquid chromatography method for Nebivolol .

- Method : The methodology was set up for synchronous estimation of Nebivolol by RP-HPLC system . The chromatographic conditions were effectively created for the unit of Nebivolol by using Inertsil - ODS C18 (250 x 4.6 mm, 5µ), flow is 1.0 ml/min, mobile phase ratio was Methanol: Water (55:45), detection wavelength was 274nm .

- Results : The method provided a reliable and accurate way to estimate Nebivolol .

-

Pharmaceutical Industry

-

Pharmaceutical Reference Standards

-

Cardiovascular Disease Management

- Application : Nebivolol has additional vasodilator actions, related to enhanced release of NO in the vascular wall .

- Method : This additional mechanism compared with bisoprolol might lead to more potent vasodilatation, which in turn might influence the effectiveness of nebivolol in the management of Heart Failure with reduced Left Ventricular Ejection Fraction (HFrEF), Ischaemic Heart Disease (IHD) and hypertension .

- Results : Although head-to-head trials are largely lacking, there is no clear indication from published studies of an additional effect of nebivolol on clinical outcomes in patients with HFrEF or the magnitude of reductions of BP in patients with hypertension .

-

Pharmaceutical Impurity Analysis

-

Pharmaceutical Reference Standards

-

Hypertension Treatment

- Application : Nebivolol is a third-generation lipophilic β-1 receptor-selective blocker with nitric oxide-mediated vasodilatory effects, metabolically neutral and usually well tolerated by patients with asthma or COPD .

- Method : Nebivolol has significant effects of reduction in central blood pressure and improvements in endothelial dysfunction and arterial stiffness . Nebivolol efficacy and safety is confirmed when this drug is combined with other antihypertensive drugs, such as hydrochlorothiazide, valsartan and amlodipine .

- Results : Most studies showed the safety and well-tolerated profile of nebivolol and the combination of nebivolol with other antihypertensive drugs .

-

Pharmaceutical Impurity Analysis

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO4/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAVJQLYDMPPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729211 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desfluoro Nebivolol | |

CAS RN |

129101-34-4 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid](/img/structure/B589052.png)

![{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid](/img/structure/B589056.png)

![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)